molecular formula C15H23NO3 B2747469 tert-butyl N-(2-benzyl-1-hydroxypropan-2-yl)carbamate CAS No. 853303-79-4

tert-butyl N-(2-benzyl-1-hydroxypropan-2-yl)carbamate

Cat. No. B2747469
CAS RN: 853303-79-4
M. Wt: 265.353
InChI Key: WQPLCPRUYWQWHO-UHFFFAOYSA-N
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Description

“tert-butyl N-(2-benzyl-1-hydroxypropan-2-yl)carbamate” is a complex organic compound. It is related to tert-butyl carbamate and tert-butyl N-(benzyloxy)carbamate , which are known compounds used in various chemical reactions .


Synthesis Analysis

The synthesis of similar compounds involves palladium-catalyzed cross-coupling reactions . For instance, tert-butyl carbamate can be synthesized through a reaction with various aryl halides with Cs2CO3 as a base in 1,4-dioxane .


Molecular Structure Analysis

The molecular structure of related compounds like tert-butyl N-(benzyloxy)carbamate has been analyzed . It has a linear formula of C6H5CH2ONHCO2C(CH3)3 and a molecular weight of 223.27 .


Chemical Reactions Analysis

Tert-Butyl carbamate, a related compound, has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It has also been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds have been analyzed. For instance, tert-butyl carbamate is described as white to slightly yellow needles . The melting point of tert-butyl N-(benzyloxy)carbamate is 45-47 °C .

Scientific Research Applications

Metalation and Alkylation

tert-Butyl carbamate derivatives of aminomethyltrialkylsilanes, including structures related to tert-butyl N-(2-benzyl-1-hydroxypropan-2-yl)carbamate, are utilized for their ability to undergo metalation between nitrogen and silicon. This process is followed by reaction with various electrophiles, offering a method to prepare α-functionalized α-amino silanes, showcasing its significance in synthetic chemistry for the creation of complex molecules (Sieburth, Somers, & O'hare, 1996).

Building Blocks in Organic Synthesis

tert-Butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates are reported as the first class of N-(Boc) nitrone equivalents, demonstrating their potential as building blocks in organic synthesis. These compounds, derived from aldehydes and tert-butyl N-hydroxycarbamate, showcase versatility in reactions with organometallics to yield N-(Boc)hydroxylamines, further underlining their utility in the synthesis of complex organic molecules (Guinchard, Vallée, & Denis, 2005).

Chemoselective Transformation

The N-tert-butyldimethylsilyloxycarbonyl group (silyl carbamate), synthesized from commonly used amino protecting groups, highlights its role in chemoselective transformation. This innovative species allows for activation with fluoride ion, reacting with a variety of electrophiles to yield N-ester type compounds efficiently. This method underscores the silyl carbamate's utility in the transformation of amino protecting groups under mild conditions (Sakaitani & Ohfune, 1990).

Detection of Volatile Acid Vapors

Research on benzothiazole modified tert-butyl carbazole derivatives, particularly TCBT with a tert-butyl moiety, reveals their application in gel formation and as fluorescent sensory materials. These materials demonstrate strong blue light emission and are capable of detecting volatile acid vapors efficiently, indicating their potential in the development of chemosensors (Sun et al., 2015).

Cardioprotective Agents

A class of malonyl-coenzyme A decarboxylase (MCD) inhibitors, which includes tert-butyl 3-(5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydroisoxazole-3-carboxamido)butanoate, has been identified as powerful stimulants of glucose oxidation. These compounds exhibit potential as cardioprotective agents, improving cardiac efficiency and function in ischemic heart diseases (Cheng et al., 2006).

Safety and Hazards

While specific safety and hazard information for “tert-butyl N-(2-benzyl-1-hydroxypropan-2-yl)carbamate” is not available, related compounds have hazard statements such as H302-H315-H319-H335 , indicating potential hazards upon ingestion, skin and eye contact, and inhalation.

properties

IUPAC Name

tert-butyl N-(1-hydroxy-2-methyl-3-phenylpropan-2-yl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-14(2,3)19-13(18)16-15(4,11-17)10-12-8-6-5-7-9-12/h5-9,17H,10-11H2,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPLCPRUYWQWHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(C)(CC1=CC=CC=C1)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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